molecular formula C10H16ClNO2S B14325071 2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride CAS No. 105049-61-4

2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride

Cat. No.: B14325071
CAS No.: 105049-61-4
M. Wt: 249.76 g/mol
InChI Key: XMSZCRGMWLKYOM-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an ethylethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride typically involves the reaction of benzenesulfonyl chloride with N-ethylethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride involves the interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • Benzenesulfonyl chloride
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride

Uniqueness

2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride is unique due to its specific structure, which combines the benzenesulfonyl group with an ethylethanamine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

105049-61-4

Molecular Formula

C10H16ClNO2S

Molecular Weight

249.76 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride

InChI

InChI=1S/C10H15NO2S.ClH/c1-2-11-8-9-14(12,13)10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H

InChI Key

XMSZCRGMWLKYOM-UHFFFAOYSA-N

Canonical SMILES

CCNCCS(=O)(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

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